molecular formula C13H12N4 B11883400 3-(4-methylpyridin-2-yl)-1H-indazol-5-amine CAS No. 1356088-04-4

3-(4-methylpyridin-2-yl)-1H-indazol-5-amine

Cat. No.: B11883400
CAS No.: 1356088-04-4
M. Wt: 224.26 g/mol
InChI Key: OIAXIEQXZJXLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylpyridin-2-yl)-1H-indazol-5-amine is a heterocyclic compound featuring both indazole and pyridine moieties, making it a valuable scaffold in medicinal chemistry and drug discovery research. This molecular structure is of significant interest for kinase inhibition studies, particularly in oncology research, where similar indazole-pyridine hybrids have demonstrated potent activity against various cancer cell lines. Researchers utilize this compound as a key intermediate in developing targeted therapies, with potential applications in enzyme inhibition pathways and signal transduction modulation. The compound's structural features, including the hydrogen bond donor-acceptor capabilities of the indazole nucleus and the coordinative properties of the pyridine ring, contribute to its versatile binding capabilities with biological targets. In investigative applications, this compound serves as a privileged scaffold for the development of protein kinase inhibitors, with particular relevance to receptor tyrosine kinases involved in proliferative diseases. The methyl substituent on the pyridine ring enhances metabolic stability while maintaining favorable physicochemical properties for cellular permeability. Current research applications include use as a building block in combinatorial chemistry libraries, fragment-based drug design, and as a core structure for structure-activity relationship (SAR) studies in various enzyme systems. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound following appropriate laboratory safety protocols, including the use of personal protective equipment and proper ventilation systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1356088-04-4

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

3-(4-methylpyridin-2-yl)-1H-indazol-5-amine

InChI

InChI=1S/C13H12N4/c1-8-4-5-15-12(6-8)13-10-7-9(14)2-3-11(10)16-17-13/h2-7H,14H2,1H3,(H,16,17)

InChI Key

OIAXIEQXZJXLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NNC3=C2C=C(C=C3)N

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the 4-methylpyridin-2-yl-indazole scaffold. A representative approach involves coupling a bromoindazole intermediate with 4-methylpyridin-2-ylboronic acid.

Procedure :

  • Step 1 : 5-Amino-3-bromo-1H-indazole is prepared via diazotization and cyclization of 2-alkyl-4-bromo-6-methylaniline precursors.

  • Step 2 : The bromoindazole undergoes Suzuki coupling with 4-methylpyridin-2-ylboronic acid using Pd(dba)₂ and Q-Phos in toluene at 90°C.

Key Data :

ParameterValueSource
Catalyst SystemPd(dba)₂, Q-Phos
SolventToluene
Yield54–71% (2 steps)
Purity>95% (HPLC)

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Cyclization Strategies

Hydrazine-Mediated Cyclization

Indazole formation via hydrazine cyclization is a classical method.

Procedure :

  • Step 1 : 3-(4-Methylpyridin-2-yl)-5-nitro-1H-indazole is synthesized by condensing 2-(4-methylpyridin-2-yl)acetaldehyde with 5-nitro-1H-indazole-3-carbaldehyde.

  • Step 2 : The nitro group is reduced to an amine using H₂/Pd-C in ethanol.

Key Data :

ParameterValueSource
Reducing AgentH₂, Pd/C (10 wt%)
SolventEthanol
Yield65% (after reduction)

Limitations : Requires harsh conditions for nitro reduction, risking over-reduction.

Nucleophilic Aromatic Substitution

Halogen Displacement

A two-step substitution process installs the 4-methylpyridin-2-yl group.

Procedure :

  • Step 1 : 5-Amino-3-iodo-1H-indazole reacts with 4-methylpyridin-2-ylzinc bromide under Negishi conditions.

  • Step 2 : The intermediate is purified via silica gel chromatography (DCM:MeOH, 20:1).

Key Data :

ParameterValueSource
CatalystPd(PPh₃)₄
Temperature80°C
Yield62–76%

Advantages : Avoids boronic acid preparation, suitable for sterically hindered substrates.

Reductive Amination

ParameterValueSource
Reducing AgentNaBH₃CN
SolventMeOH
Yield45–58%

Challenges : Moderate yields due to competing side reactions.

Comparative Analysis of Methods

Yield and Scalability

MethodAverage YieldScalabilityPurity
Suzuki Coupling65%High>95%
Cyclization60%Moderate85–90%
Nucleophilic Sub.70%High>90%
Reductive Amination50%Low80–85%

Key Insight : Suzuki coupling and nucleophilic substitution offer the best balance of yield and scalability for industrial applications.

Optimization Strategies

Catalyst Screening

Pd-based catalysts (e.g., Pd(dba)₂, Pd(PPh₃)₄) outperform Ni or Cu systems in cross-coupling reactions, reducing side-product formation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Toluene and dioxane are preferred for Suzuki couplings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine at position 5 of the indazole ring participates in nucleophilic substitutions. Key findings include:

  • Acylation : Reacts with chloroacetic anhydride under alkaline conditions to form N-acylated derivatives (e.g., ethyl amide-linked hybrids) with >75% yield .

  • Alkylation : Triethylamine-mediated alkylation at the indazole N1 position enhances solubility and biological activity .

Table 1: Reaction Conditions and Yields

Reaction TypeReagent/CatalystSolventTemperatureYield (%)Source
AcylationChloroacetic anhydrideTHF/NaOH25°C78
Suzuki CouplingPdCl₂(dppf), Cs₂CO₃Dioxane/H₂O90°C85
Microwave-assistedHydrazine hydrateSolvent-free150°C92

Cross-Coupling Reactions

The pyridinyl and indazolyl motifs enable participation in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic esters at the indazole C5 position, achieving 85% yield using PdCl₂(dppf) and Cs₂CO₃ in dioxane/H₂O .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives with substituted anilines under microwave irradiation (150°C, 20 min).

Heterocyclic Functionalization

The indazole core undergoes regioselective modifications:

  • Pyrimidine Ring Formation : Reacts with 2,4-dichloropyrimidine to yield N⁴-(1H-indazol-5-yl)-N-phenylpyrimidine-2,4-diamines (IC₅₀ = 0.34 µM against 4T1 cells) .

  • Triazolo-Pyridine Hybrids : Oxidative cyclization with triazolo[1,5-a]pyridin-6-yl groups enhances kinase inhibition (ALK5 IC₅₀ < 10 nM) .

Biological Activity Correlation

Reaction products show structure-dependent anticancer effects:
Table 2: Antiproliferative Activity of Derivatives

DerivativeSubstituentIC₅₀ (µM, 4T1 cells)Source
Ethyl amide (5a )4-Methylpiperazinyl0.34
Pyrimidine diamines2-Aminopyrimidine0.88
Triazolo hybridsMethyleneamino linker<0.01

Mechanistic Insights

  • Kinase Inhibition : The methyleneamino linker in triazolo hybrids stabilizes interactions with ALK5's ATP-binding pocket (MD simulation RMSD < 2.0 Å) .

  • Metabolic Oxidation : In vivo studies identify hydroxylated quinoxaline metabolites, suggesting hepatic oxidation pathways .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The indazole scaffold, which includes 3-(4-methylpyridin-2-yl)-1H-indazol-5-amine, has been extensively studied for its anticancer properties. Research indicates that derivatives of indazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that specific indazole derivatives demonstrated IC50 values as low as 0.23 μM against 4T1 cells, indicating potent anticancer activity . The structure-activity relationship (SAR) analyses suggest that modifications on the indazole ring can enhance biological activity, making these compounds promising candidates for further development as anticancer agents.

Targeting Viral Proteases

Recent investigations have explored the potential of indazole derivatives, including this compound, in targeting viral proteases, particularly in the context of COVID-19. A study employed molecular docking techniques to identify compounds that could inhibit the main protease (Mpro) of SARS-CoV-2. The results suggested that certain indazole derivatives could effectively bind to Mpro, presenting a possible therapeutic avenue against COVID-19 . This highlights the versatility of the compound in addressing emerging infectious diseases.

Synthetic Approaches and Derivative Development

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents on the indazole core. Researchers have developed methods to produce a range of derivatives with altered biological profiles. For example, substituting different groups on the pyridine ring can significantly impact the compound's lipophilicity and metabolic stability . This synthetic flexibility is crucial for optimizing pharmacological properties and enhancing therapeutic efficacy.

Biological Evaluation and Mechanism of Action

In vitro studies have been pivotal in evaluating the biological activities of this compound. These studies often involve assays to assess cell viability, proliferation, and apoptosis in cancer cell lines. The mechanism by which these compounds exert their effects is under investigation, with some studies suggesting interactions with specific cellular pathways involved in tumor growth and survival . Understanding these mechanisms is essential for developing targeted therapies.

Potential Applications Beyond Oncology

While much of the research has focused on anticancer applications, there is growing interest in exploring other therapeutic areas for this compound. Its unique structural features may allow it to interact with various biological targets beyond cancer cells, including those involved in inflammatory processes and neurodegenerative diseases. Preliminary studies indicate potential anti-inflammatory properties, warranting further exploration .

Data Table: Summary of Biological Activities and Properties

Compound NameBiological ActivityIC50 Values (μM)Targeted Cell Lines
This compoundAnticancerVaries4T1, HepG2, MCF-7
Indazole DerivativeViral protease inhibitionNot specifiedSARS-CoV-2 Mpro
Indazole AnalogAnti-inflammatoryNot specifiedVarious inflammatory models

Mechanism of Action

The mechanism of action of 3-(4-methylpyridin-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but it often involves binding to active sites on proteins or interfering with cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

1-(4-Methylpyridin-2-yl)-1H-pyrazol-5-amine
  • Structure : Replaces the indazole core with a pyrazole ring.
  • Molecular Formula : C₉H₁₀N₄.
  • Applications : Used as a building block in kinase inhibitor synthesis .
6-(Trifluoromethyl)-1H-indazol-5-amine
  • Structure : Substitutes the 4-methylpyridin-2-yl group with a CF₃ group at position 4.
  • Molecular Formula : C₈H₆F₃N₃.
  • Key Differences : The electron-withdrawing CF₃ group enhances metabolic stability but may reduce solubility. Shows distinct electronic effects compared to the electron-rich pyridine substituent .

Substituent Variations at Position 3

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
  • Structure : Chlorophenyl group at position 3 of a pyrazole core.
  • Molecular Formula : C₁₀H₁₁ClN₄.
  • Key Differences : Chlorine’s electronegativity increases lipophilicity and may enhance membrane permeability. However, the absence of a pyridine ring limits π-π interactions .
3-(2-Fluorophenyl)-1H-indazol-5-amine
  • Structure : Fluorophenyl substituent at position 3 of the indazole core.
  • Molecular Formula : C₁₃H₁₀FN₃.
  • Key Differences : Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability compared to bulkier pyridinyl groups .

Hybrid and Complex Derivatives

N-(2-(3-(2-Methoxyethoxy)phenyl)pyrimidin-4-yl)-1H-indazol-5-amine
  • Structure : Incorporates a pyrimidine linker with a methoxyethoxy-phenyl group.
  • Molecular Formula : C₂₀H₁₉N₅O₂.
  • Key Differences : The extended substituent enhances water solubility but may introduce steric hindrance in target binding .
(R)-(3-(2-Chloro-6-methoxybenzyl)morpholino)(3-(4-methylpyridin-2-yl)-1H-pyrazol-5-yl)methanone
  • Structure: Combines the 4-methylpyridin-2-yl group with a morpholino-carbonyl moiety.
  • Activity : Reported as an LpxA inhibitor (IC₅₀ = 0.16 ± 0.07 μM), highlighting the pyridine’s role in bacterial lipid biosynthesis .

Data Tables

Table 1. Structural and Electronic Properties

Compound Name Core Structure Substituent at Position 3 Molecular Weight (g/mol) Key Properties
3-(4-Methylpyridin-2-yl)-1H-indazol-5-amine Indazole 4-Methylpyridin-2-yl 237.26 High π-π stacking potential
1-(4-Methylpyridin-2-yl)-1H-pyrazol-5-amine Pyrazole 4-Methylpyridin-2-yl 174.21 Reduced hydrophobicity
6-(Trifluoromethyl)-1H-indazol-5-amine Indazole CF₃ 201.15 Enhanced metabolic stability
3-(4-Chlorophenyl)-1H-pyrazol-5-amine Pyrazole 4-Chlorophenyl 222.67 Increased lipophilicity

Biological Activity

3-(4-methylpyridin-2-yl)-1H-indazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Anticancer Activity

Research indicates that compounds with indazole scaffolds, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Apoptosis Induction : The compound has been reported to activate caspases, particularly caspase-3 and -7, leading to increased apoptosis in cancer cells. Studies have demonstrated that treatment with indazole derivatives resulted in a marked increase in Annexin V positive cells, indicating early apoptotic events .
  • Cell Cycle Arrest : Indazole derivatives have been shown to disrupt the cell cycle, particularly in the G0/G1 phase, preventing cancer cells from proliferating .
  • Mitochondrial Pathway Activation : The compound may induce apoptosis through the mitochondrial pathway by altering mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.34Apoptosis via mitochondrial pathway
HepG20.80Cell cycle arrest
A5490.88ROS generation and apoptosis induction
4T10.23Caspase activation and apoptosis

Case Studies

  • Study on MCF-7 Cells : In a study examining the effects on MCF-7 breast cancer cells, treatment with the compound resulted in a significant increase in apoptotic cell populations compared to untreated controls. Flow cytometry analysis revealed an increase from 1.76% in untreated cells to approximately 47% in treated cells .
  • Evaluation of Safety Profiles : Comparative studies against normal cell lines such as MCF10a showed that while the compound was effective against cancerous cells, it exhibited a higher safety profile, demonstrating lower cytotoxicity towards normal cells (IC50 = 34.8 µM) compared to its effect on cancer cells .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic evaluations suggest that compounds with similar structures exhibit moderate clearance rates and high oral bioavailability, which are favorable traits for therapeutic applications . Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates low toxicity profiles for these indazole derivatives.

Q & A

Basic Research Questions

Q. What are common synthetic routes to 3-(4-methylpyridin-2-yl)-1H-indazol-5-amine, and how are intermediates characterized?

  • Methodology : Suzuki-Miyaura coupling is frequently employed to link the pyridine and indazole moieties. For example, tert-butyl-protected intermediates (e.g., tert-butyl 5-((tert-butoxycarbonyl)amino)-1H-indazole-1-carboxylate) are reacted with boronic esters (e.g., 4-methylpyridin-2-ylboronic acid) using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in dioxane/water (90°C, 16 hr). Purification involves silica gel chromatography (DCM:MeOH gradients) .
  • Characterization : Intermediates are validated via ¹H/¹³C-NMR, LC-MS, and elemental analysis. For example, tert-butyl groups show distinct δ ~1.4 ppm in ¹H-NMR, while aromatic protons in the indazole ring appear between δ 7.5–8.5 ppm .

Q. What purification challenges arise during synthesis, and how are they resolved?

  • Challenges : Crude products often contain residual palladium catalysts or unreacted boronic acids.
  • Solutions : Silica gel chromatography with DCM:MeOH (20:1 to 100:1) effectively separates polar impurities. For persistent Pd contamination, aqueous EDTA washes or activated charcoal treatment are used .

Advanced Research Questions

Q. How can reaction yields be optimized for N-arylations involving this compound?

  • Key Variables :

  • Catalyst loading : Pd(dppf)Cl₂ at 5–10 mol% balances cost and efficiency .
  • Solvent system : Dioxane/water (4:1) enhances boronic acid solubility while minimizing hydrolysis of sensitive intermediates .
  • Temperature : Reactions at 90–100°C for 16–24 hr maximize conversion without degrading the indazole core .
    • Case Study : Lower yields (<50%) in Example 144 (EP 2 903 618 B1) were attributed to steric hindrance from morpholinoethoxy substituents. Resolution involved increasing catalyst loading to 15 mol% and extending reaction time to 24 hr .

Q. How do structural modifications (e.g., pyridine substitution) impact biological activity?

  • Design Strategy :

  • Pyridine methylation : The 4-methyl group in this compound enhances lipophilicity, improving membrane permeability (logP ~2.1 vs. ~1.5 for unmethylated analogs) .
  • Indazole substitution : Adding electron-withdrawing groups (e.g., nitro at C-7) increases kinase inhibition potency (IC₅₀ reduced from 120 nM to 45 nM in JAK2 assays) .
    • Validation : In vitro screening against cancer cell lines (e.g., HCT-116) and enzymatic assays (e.g., Aurora B kinase) are standard. Dose-response curves and molecular docking validate target engagement .

Q. How to resolve contradictions in spectroscopic data for intermediates?

  • Example : Discrepancies in ¹H-NMR δ values for tert-butyl-protected intermediates may arise from rotameric equilibria or residual solvent peaks.
  • Resolution :

Acquire spectra at elevated temperatures (e.g., 50°C) to average rotamers.

Use deuterated solvents (e.g., DMSO-d₆) with careful baseline correction.

Cross-validate with ¹³C-NMR and HSQC to confirm assignments .

Notes for Methodological Rigor

  • Contradiction Analysis : Compare HPLC purity data with NMR integration to identify unaccounted impurities .
  • Triangulation : Combine synthetic yields, spectroscopic data, and bioassay results to validate structure-activity hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.